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Introduction

PBA-1106 is a novel autophagy-targeting chimera (AUTOTAC) designed to induce the

degradation of specific cellular targets through the autophagy pathway.[1][2] As a bifunctional

molecule, PBA-1106 works by binding to the target protein and simultaneously recruiting and

activating the autophagy receptor protein p62 (also known as SQSTM1).[3][4] This action

promotes the self-oligomerization of p62, a critical step in the formation of the autophagosome,

the double-membraned vesicle that sequesters cellular components for degradation.[5][6] This

application note provides detailed protocols for visualizing and quantifying the induction of

autophagy by PBA-1106 in real-time using live-cell imaging techniques. The primary method

described herein utilizes the well-established GFP-LC3 reporter system, where the

microtubule-associated protein 1A/1B-light chain 3 (LC3), a key component of the

autophagosome membrane, is tagged with Green Fluorescent Protein (GFP). Upon autophagy

induction, the diffuse cytoplasmic GFP-LC3 is recruited to the autophagosome membrane,

appearing as distinct puncta that can be visualized and quantified by fluorescence microscopy.

Data Presentation
The following tables summarize representative quantitative data from live-cell imaging

experiments designed to assess the autophagic activity induced by PBA-1106.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15606925?utm_src=pdf-interest
https://www.benchchem.com/product/b15606925?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4824579/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3669184/
https://www.benchchem.com/product/b15606925?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34225916/
https://pubmed.ncbi.nlm.nih.gov/27613046/
https://pubmed.ncbi.nlm.nih.gov/32317089/
https://pubmed.ncbi.nlm.nih.gov/39935610/
https://www.benchchem.com/product/b15606925?utm_src=pdf-body
https://www.benchchem.com/product/b15606925?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Quantification of GFP-LC3 Puncta Formation

Treatment Group
Mean GFP-LC3 Puncta per
Cell (± SD) at 6h

Fold Change vs. Vehicle
Control

Vehicle Control (0.1% DMSO) 3.2 ± 1.1 1.0

PBA-1106 (100 nM) 18.5 ± 4.2 5.8

PBA-1106 (500 nM) 25.1 ± 5.9 7.8

Positive Control (Rapamycin,

200 nM)
22.8 ± 5.1 7.1

Negative Control (3-MA, 5 mM)

+ PBA-1106 (500 nM)
5.4 ± 1.8 1.7

SD: Standard Deviation; 3-MA: 3-Methyladenine, an autophagy inhibitor.

Table 2: Autophagic Flux Analysis using a Tandem mCherry-GFP-LC3 Reporter

Treatment Group

Mean
mCherry+GFP+
Puncta
(Autophagosomes)
per Cell

Mean
mCherry+GFP-
Puncta
(Autolysosomes)
per Cell

Autophagic Flux
(Ratio of
Autolysosomes to
Autophagosomes)

Vehicle Control (0.1%

DMSO)
4.1 2.5 0.61

PBA-1106 (500 nM) 15.8 12.3 0.78

PBA-1106 (500 nM) +

Bafilomycin A1 (100

nM)

28.9 3.1 0.11

Bafilomycin A1 is a lysosomal inhibitor that blocks the fusion of autophagosomes with

lysosomes, leading to an accumulation of autophagosomes.
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Experimental Protocols
Protocol 1: Live-Cell Imaging of GFP-LC3 Puncta
Formation
This protocol details the steps for visualizing the formation of autophagosomes in response to

PBA-1106 treatment using a cell line stably expressing GFP-LC3.

Materials:

HeLa cells stably expressing GFP-LC3 (or other suitable cell line)

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and 1% Penicillin-Streptomycin

PBA-1106 (stock solution in DMSO)

Rapamycin (positive control, stock solution in DMSO)

3-Methyladenine (negative control, stock solution in DMEM)

Vehicle (DMSO)

Glass-bottom imaging dishes or multi-well plates

Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2) and

appropriate fluorescence filters for GFP.

Procedure:

Cell Seeding: Seed the GFP-LC3 expressing HeLa cells onto glass-bottom imaging dishes at

a density that will result in 50-70% confluency on the day of the experiment. Allow the cells to

adhere and grow for 24 hours.

Compound Preparation: Prepare fresh dilutions of PBA-1106, rapamycin, and 3-MA in pre-

warmed complete medium. Ensure the final DMSO concentration does not exceed 0.1%.

Treatment:
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For the negative control group pre-treated with an inhibitor, incubate the cells with 5 mM 3-

MA for 1 hour prior to adding PBA-1106.

Carefully remove the old medium from the cells and replace it with the medium containing

the test compounds (Vehicle, PBA-1106, Rapamycin, or 3-MA + PBA-1106).

Live-Cell Imaging:

Immediately place the imaging dish onto the stage of the live-cell microscope.

Allow the cells to equilibrate in the environmental chamber for at least 30 minutes.

Acquire images at multiple time points (e.g., 0, 2, 4, 6, 8, and 12 hours) using a 40x or 60x

objective. For each time point and condition, capture images from several random fields of

view to ensure a representative sample.

Image Analysis and Quantification:

Use image analysis software (e.g., ImageJ/Fiji) to count the number of GFP-LC3 puncta

per cell.

For each cell, the number of distinct, bright fluorescent dots should be counted.

Average the number of puncta per cell for at least 50 cells per condition and time point.

Calculate the standard deviation and fold change relative to the vehicle control.

Protocol 2: Autophagic Flux Assay with mCherry-GFP-
LC3
This protocol measures the progression of autophagy from autophagosome formation to

lysosomal fusion using a tandem fluorescent reporter. In the neutral pH of the autophagosome,

both mCherry and GFP fluoresce (yellow puncta). Upon fusion with the acidic lysosome, the

GFP signal is quenched, while the mCherry signal persists (red puncta).

Materials:

HeLa cells transiently or stably expressing mCherry-GFP-LC3
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DMEM with 10% FBS and 1% Penicillin-Streptomycin

PBA-1106 (stock solution in DMSO)

Bafilomycin A1 (lysosomal inhibitor, stock solution in DMSO)

Vehicle (DMSO)

Glass-bottom imaging dishes

Confocal microscope with environmental control and appropriate lasers and filters for GFP

and mCherry.

Procedure:

Cell Seeding and Transfection (if applicable): Seed cells as in Protocol 1. If using transient

expression, transfect the cells with the mCherry-GFP-LC3 plasmid according to the

manufacturer's instructions and allow for protein expression for 24-48 hours.

Compound Preparation: Prepare fresh dilutions of PBA-1106 and Bafilomycin A1 in pre-

warmed complete medium.

Treatment:

For the lysosomal inhibition group, pre-treat cells with 100 nM Bafilomycin A1 for 1 hour

before adding PBA-1106.

Replace the medium with the prepared treatment solutions (Vehicle, PBA-1106, or

Bafilomycin A1 + PBA-1106).

Live-Cell Imaging:

Place the dish on the confocal microscope stage within the environmental chamber.

Acquire images at a designated time point (e.g., 8 hours) using a 60x oil immersion

objective.

Capture both the GFP and mCherry channels for each field of view.
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Image Analysis and Quantification:

For each cell, count the number of mCherry+GFP+ (yellow) puncta, representing

autophagosomes.

Count the number of mCherry+GFP- (red) puncta, representing autolysosomes.

Calculate the average number of each type of puncta per cell from at least 50 cells per

condition.

Determine the autophagic flux by calculating the ratio of red puncta to yellow puncta. An

increase in this ratio indicates a successful progression of autophagy.
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Caption: Signaling pathway of PBA-1106-induced autophagy.
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Caption: Experimental workflow for GFP-LC3 puncta analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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